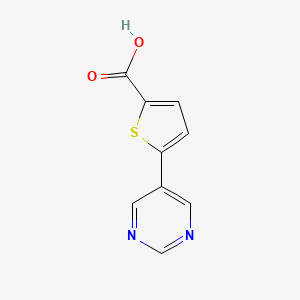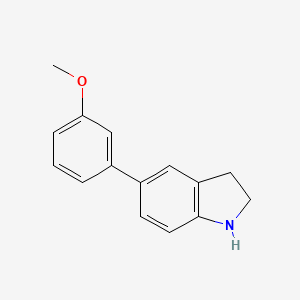
5-(3-Methoxyphenyl)indoline
Overview
Description
5-(3-Methoxyphenyl)indoline is a compound that belongs to the indoline family, which is a significant class of heterocyclic compounds Indoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Mechanism of Action
Target of Action
5-(3-Methoxyphenyl)indoline, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. Indole itself is an important heterocyclic system that provides the skeleton to many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Indoline derivatives have been found to have neuroprotective effects in the context of ischemic stroke . They showed significant protective effects against H2O2-induced death of RAW 264.7 cells .
Biochemical Analysis
Biochemical Properties
5-(3-Methoxyphenyl)indoline, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it useful in developing new derivatives with potential therapeutic applications
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction from Indole: One common method to prepare indolines, including 5-(3-Methoxyphenyl)indoline, is through the reduction of indole derivatives.
Intramolecular Diels–Alder Synthesis: Another method involves the intramolecular Diels–Alder reaction, where a diene and a dienophile within the same molecule react to form the indoline structure.
Catalytic Synthesis: Catalytic hydrogenation of indole derivatives using catalysts like palladium on carbon (Pd/C) can also yield indolines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(3-Methoxyphenyl)indoline can undergo oxidation reactions to form corresponding indole derivatives.
Reduction: Reduction of this compound can lead to the formation of tetrahydroindoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, sulfonyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Tetrahydroindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)indoline: Similar to 5-(3-Methoxyphenyl)indoline but with the methoxy group at the 4-position.
5-(3-Hydroxyphenyl)indoline: Contains a hydroxy group instead of a methoxy group at the 3-position.
5-(3-Methylphenyl)indoline: Contains a methyl group at the 3-position instead of a methoxy group.
Uniqueness
The presence of the methoxy group at the 3-position in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-14-4-2-3-11(10-14)12-5-6-15-13(9-12)7-8-16-15/h2-6,9-10,16H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMMISQUCXFWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)NCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)
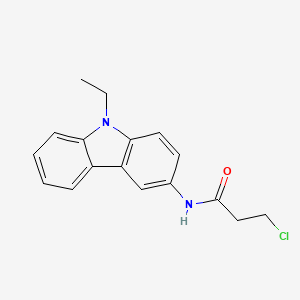
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3164744.png)
![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)
![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)
![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)
![1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164767.png)
![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)

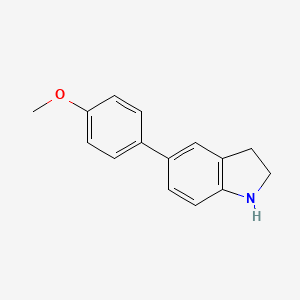
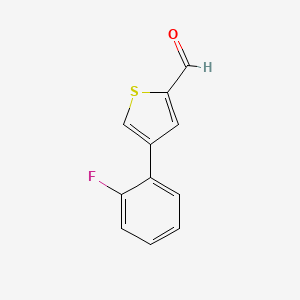

![4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B3164818.png)
